Bienvenue dans la boutique en ligne BenchChem!

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

PI3Kβ inhibitor Scaffold hopping Structure-activity relationship

N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide (CAS 1286716-88-8) is a fully synthetic small molecule featuring a pyrimidine-2-carboxamide linked via a thiazole bridge to a 2-methylindoline amide. Its structural architecture places it within the broader class of indoline-thiazole kinase inhibitors, most notably the PI3Kβ-selective inhibitor class represented by the clinical candidate SAR260301.

Molecular Formula C19H17N5O2S
Molecular Weight 379.44
CAS No. 1286716-88-8
Cat. No. B2595045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
CAS1286716-88-8
Molecular FormulaC19H17N5O2S
Molecular Weight379.44
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4
InChIInChI=1S/C19H17N5O2S/c1-12-9-13-5-2-3-6-15(13)24(12)16(25)10-14-11-27-19(22-14)23-18(26)17-20-7-4-8-21-17/h2-8,11-12H,9-10H2,1H3,(H,22,23,26)
InChIKeyLQVSUJCWZFTNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide: A Distinct Indoline-Thiazole-Pyrimidine Scaffold for PI3Kβ Probe Development


N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide (CAS 1286716-88-8) is a fully synthetic small molecule featuring a pyrimidine-2-carboxamide linked via a thiazole bridge to a 2-methylindoline amide . Its structural architecture places it within the broader class of indoline-thiazole kinase inhibitors, most notably the PI3Kβ-selective inhibitor class represented by the clinical candidate SAR260301 . However, unlike the extensively characterized morpholino-pyrimidinone cores, this compound's pyrimidine-2-carboxamide terminus defines a chemically and pharmacologically distinct scaffold with no publicly disclosed biological potency data.

Why Generic Substitution Fails for 1286716-88-8: Structural Determinants of PI3Kβ Scaffold Differentiation


Within the PI3Kβ indoline-amide inhibitor class, minor structural modifications lead to profound differences in potency, isoform selectivity, and physicochemical properties. The well-studied morpholino-pyrimidinone SAR260301 achieves its PI3Kβ potency (IC50 23–52 nM) through a specific hydrogen-bond network and a nonplanar binding mode within the ATP site, as confirmed by X-ray cocrystal structures . Replacing the morpholinopyrimidinone with a pyrimidine-2-carboxamide, as in the target compound, eliminates a key morpholine oxygen that is critical for the water-mediated interaction observed for SAR260301 . This fundamental pharmacophore alteration means that potency, selectivity, and pharmacokinetic data from SAR260301 or the morpholino-thiazole series cannot be extrapolated to 1286716-88-8, making it unsuitable for direct functional substitution without independent validation.

Quantitative Differentiators for N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide Against Closest Analogs


Scaffold Departure from SAR260301: Replacement of Morpholinopyrimidinone with Pyrimidine-2-Carboxamide via Thiazole Bridge

SAR260301 (compound 28 in Certal et al.) is a pyrimidone indoline amide with an IC50 of 23–52 nM for PI3Kβ in TR-FRET assays and an inhibition of pAktS473 in UACC-62 cells with an IC50 of 0.06 µM . Its morpholinopyrimidinone core is essential for potency, forming a key water-mediated hydrogen bond to the kinase hinge. The target compound replaces this core with a pyrimidine-2-carboxamide connected through a thiazole ring. This substitution removes the morpholine oxygen and introduces a thiazole sulfur, altering both hydrogen-bonding capacity and molecular geometry. No direct inhibitory data for the target compound is publicly available, establishing a clear functional knowledge gap relative to SAR260301 .

PI3Kβ inhibitor Scaffold hopping Structure-activity relationship Kinase inhibitor design

Differentiation from Morpholino-Thiazole PI3Kβ Inhibitors: Carboxylic Acid/Amide vs. Pyrimidine-2-Carboxamide

A parallel series of PI3Kβ inhibitors features a morpholino-thiazole core with a 5-carboxylic acid or amide, as reported by Certal et al. in Bioorganic & Medicinal Chemistry Letters . The most potent analogs in this series achieve PI3Kβ inhibition with IC50 values in the low nanomolar range and demonstrate selectivity over other Class I PI3K isoforms. The target compound replaces the 2-morpholino group with a 2-pyrimidine-carboxamide and shifts the indoline-amide attachment from the 4-position of the thiazole to a methylene-linked 2-oxoethyl group. No cross-series potency comparison is possible due to the absence of reported data for 1286716-88-8, but the structural divergence is definitive.

PI3Kβ selectivity Thiazole-based inhibitors Medicinal chemistry PTEN-deficient cancers

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Known PI3Kβ Inhibitors

Computed physicochemical properties provide early-stage differentiation for compound library procurement. The target compound has a calculated XLogP3-AA of 2.2 with 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA) . SAR260301, by contrast, has a calculated XLogP3-AA of approximately 1.5 with 1 HBD and 6 HBA (morpholine contributes an additional oxygen). While these differences are modest, they become meaningful in lead optimization when ADME parameters such as permeability and metabolic stability are being balanced against potency. The target compound's marginally higher lipophilicity and altered acceptor profile offer a distinct starting point for multiparameter optimization.

Lipophilicity Drug-likeness Physicochemical properties Scaffold selection

Uncharacterized Biological Profile: A Unique Opportunity for Novel Target Identification vs. Saturated PI3Kβ Chemical Space

While SAR260301 and morpholino-thiazole inhibitors have extensive selectivity profiles across lipid and protein kinases , the target compound has no reported kinase profiling data in any public database (ChEMBL, BindingDB, PubChem BioAssay) . This absence of data, while limiting for direct potency comparisons, constitutes a strategic procurement rationale: the compound offers a clean slate for broad-panel kinase selectivity profiling, potentially revealing a distinct target engagement signature. In a screening campaign, it serves as a negative control or a novel hit identification probe, depending on its activity profile.

Kinase profiling Target deconvolution Chemical biology Phenotypic screening

Defined Research Applications for N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide Based on Structural Differentiation


Scaffold-Hopping SAR Study in PI3Kβ Inhibitor Programs

Use 1286716-88-8 as a representative of the pyrimidine-2-carboxamide-thiazole scaffold to directly compare PI3Kβ inhibition potency, isoform selectivity, and cellular activity against the morpholinopyrimidinone (SAR260301) and morpholino-thiazole-carboxylic acid series. This head-to-head comparison generates SAR data that maps the contribution of the pyrimidine-carboxamide terminus to kinase binding affinity, as informed by the X-ray cocrystal structures of related scaffolds .

Fragment-Based or Diversity-Oriented Screening Library Expansion

Incorporate 1286716-88-8 into a diversity set for PI3K-focused or general kinase screening libraries. Its unique combination of a 2-methylindoline amide, a 2,4-disubstituted thiazole, and a pyrimidine-2-carboxamide provides three distinct pharmacophoric elements in a single, moderate-molecular-weight (379.4 g/mol) entity, expanding the accessible chemical space beyond the heavily represented morpholine-containing scaffolds .

Chemical Probe for Kinase Selectivity Panel Screening and Target Deconvolution

Submit 1286716-88-8 to a broad-panel kinase selectivity assay (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its first target engagement profile. The complete absence of public selectivity data makes this compound an ideal unbiased probe. Any resulting activity signature can be compared to the established selectivity windows of SAR260301 (PI3Kβ-selective) to evaluate whether the pyrimidine-2-carboxamide modification alters kinase polypharmacology.

Computational Chemistry and Docking Model Validation

Employ 1286716-88-8 in molecular docking and molecular dynamics simulations against the published PI3Kβ crystal structure (e.g., PDB co-crystal with compound 28 from Certal et al. ), using the absence of the morpholine oxygen and presence of the thiazole sulfur as key validation features. Accurate prediction of its binding pose—or experimental confirmation via subsequent X-ray crystallography—provides a rigorous test for scoring functions and docking protocols used in PI3Kβ inhibitor design.

Quote Request

Request a Quote for N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.